molecular formula C8H9ClN4 B1416849 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride CAS No. 1087712-11-5

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Cat. No. B1416849
M. Wt: 196.64 g/mol
InChI Key: FPDVWZUXTJFFMQ-UHFFFAOYSA-N
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Description

“4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1087712-11-5 . It is also known as "BENZENAMINE, 4- (2H-1,2,3-TRIAZOL-2-YL)-, HCL" .


Molecular Structure Analysis

The molecular weight of “4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is 196.64 . The InChI key is FPDVWZUXTJFFMQ-UHFFFAOYSA-N . Further structural analysis would require more specific data.


Physical And Chemical Properties Analysis

“4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a powder with a melting point of 50-51°C . It is stored at room temperature . .

Scientific Research Applications

Catalysis and Synthesis

The compound 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride has been explored in the context of catalysis. For instance, it has been involved in Ruthenium-catalyzed C–H amidation of arenes with sulfonyl azides, leading to the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This reaction offers an environmentally benign protocol for C–N bond formation, producing N2 gas as the sole byproduct, with a range of functionalities being well tolerated to achieve moderate to excellent yields (Wang et al., 2016).

Photoluminescence

Another area of interest is in photoluminescent applications. Copper(I) complexes incorporating amido-triazole and diphosphine ligands, including derivatives of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, have been synthesized. These complexes exhibit long-lived photoluminescence in various states and have been studied for their electrochemical and photophysical properties (Manbeck et al., 2011).

Medical Imaging

In medical imaging, a synthetic pathway for N3O tetradentate ligands, designed to coordinate rhenium cores, utilized 4-(2H-1,2,3-triazol-2-yl)aniline derivatives. The research focused on the coordination behaviors towards different rhenium cores and the potential of these compounds for biomedical applications, such as in radiopharmaceuticals (Wang et al., 2017).

Fluorescent Materials

The compound also features in the synthesis of novel fluorescent materials. For example, fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, synthesized from 4-(4,5-diphenyl-1H-imidazol-2-yl) aniline, displayed absorption in the ultraviolet region and emission in the blue region. These materials' photophysical properties were evaluated for potential applications in fluorescent technologies (Padalkar et al., 2015).

Electrochemical Applications

In electrochemical applications, 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride was used in electropolymerization to anchor ferrocene moieties on conductive surfaces, demonstrating its utility in functionalizing materials for electrochemical devices (Coates et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . It may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . Precautionary measures include wearing protective gear and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(triazol-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDVWZUXTJFFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655378
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

CAS RN

1087712-11-5
Record name 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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